

IUPAC name for Ethyl 5-ethyl-1H-imidazole-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-ethyl-1H-imidazole-2-carboxylate

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An In-depth Technical Guide to **Ethyl 5-ethyl-1H-imidazole-2-carboxylate**: Properties, Synthesis, and Applications

Abstract

Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound featuring a substituted imidazole core. The imidazole ring system is a ubiquitous scaffold in biologically active molecules and approved pharmaceuticals, making its derivatives highly valuable in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and the potential applications of **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** as a versatile building block for researchers, scientists, and drug development professionals. We will delve into its chemical identity, predicted spectroscopic profile, and a detailed, mechanistically-grounded synthetic protocol. Furthermore, we explore its potential as a scaffold for creating novel chemical entities with therapeutic promise.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is to establish its precise identity and understand its physical characteristics. While extensive experimental data for **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** is not widely published, we can consolidate its known identifiers and predict key properties based on its structure.[3]

Table 1: Chemical Identifiers for **Ethyl 5-ethyl-1H-imidazole-2-carboxylate**

Identifier	Value	Source
IUPAC Name	Ethyl 5-ethyl-1H-imidazole-2-carboxylate	N/A
CAS Number	1171124-65-4	[4]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂	[4]
Molecular Weight	168.19 g/mol	[4]
PubChem CID	14990237	[4]
MDL Number	MFCD24386911	[4]
Canonical SMILES	<chem>CCC1=C(NC=N1)C(=O)OCC</chem>	N/A

Due to the limited availability of experimental data, many physicochemical properties must be estimated using computational models. These predictions are valuable for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
XLogP3	1.2	Indicates moderate lipophilicity.
Hydrogen Bond Donors	1	The imidazole N-H group.
Hydrogen Bond Acceptors	3	The two oxygen atoms and the pyridinic nitrogen.
Polar Surface Area	55.12 Å ²	Influences membrane permeability and solubility.
pKa (Most Acidic)	~12.5	For the N-H proton, typical for imidazoles.
pKa (Most Basic)	~5.8	For the pyridinic nitrogen.

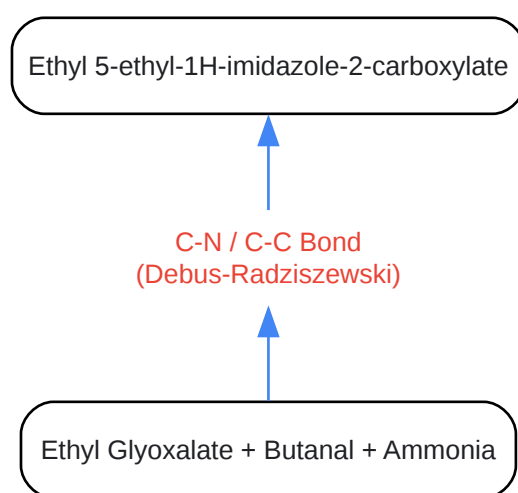
Proposed Synthesis and Mechanistic Rationale

While specific synthesis procedures for **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** are not detailed in readily available literature, a robust pathway can be designed based on established methods for constructing substituted imidazole rings. The Debus-Radziszewski imidazole synthesis provides a foundational and versatile approach. This one-pot reaction typically involves a dicarbonyl compound, an aldehyde, and ammonia.

Our proposed pathway adapts this classical method, using ethyl glyoxalate as the dicarbonyl component, butanal as the aldehyde source for the 5-ethyl group, and a source of ammonia.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the target molecule into readily available starting materials.

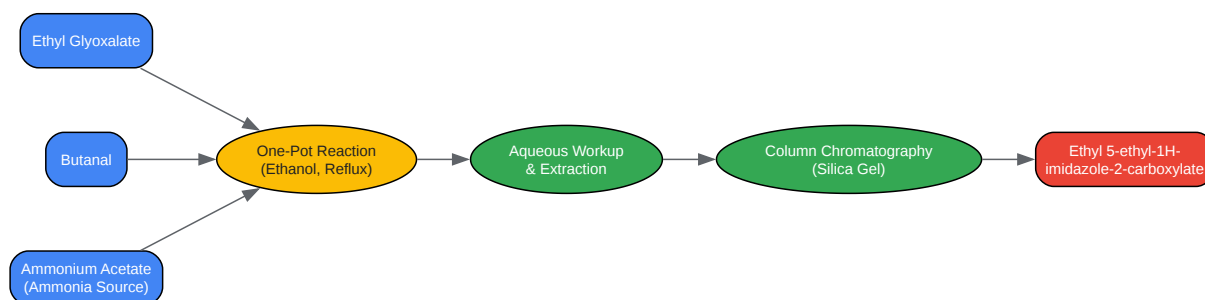


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Caption: Retrosynthesis of the target compound.

Forward Synthesis Workflow

The forward synthesis involves the condensation of three key components in a suitable solvent, typically a protic solvent like ethanol, to facilitate the cyclization and subsequent oxidation to the aromatic imidazole ring.



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Caption: Proposed workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a model procedure derived from analogous Debus-Radziszewski reactions and should be optimized for scale and specific laboratory conditions.

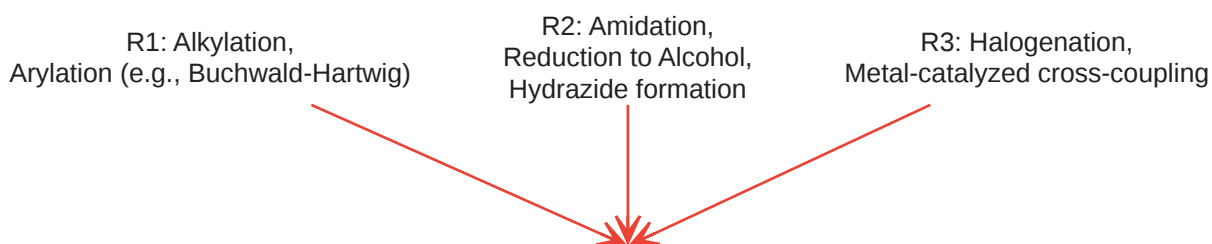
- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ammonium acetate (2.5 equivalents).
- **Reagent Addition:** Add absolute ethanol (100 mL) and stir until the ammonium acetate is mostly dissolved. To this solution, add butanal (1.1 equivalents) followed by ethyl glyoxalate (1.0 equivalent, typically as a 50% solution in toluene).
- **Reaction Conditions:** Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
- **Workup:** After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
- **Extraction:** Pour the residue into 150 mL of deionized water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

- **Washing:** Wash the combined organic phase with saturated sodium bicarbonate solution (1 x 50 mL) to remove any acidic impurities, followed by a wash with saturated brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **Ethyl 5-ethyl-1H-imidazole-2-carboxylate**.

Applications in Medicinal Chemistry

The imidazole moiety is a privileged scaffold in drug design due to its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor.^[1] This allows it to mimic the side chain of histidine and engage in critical binding interactions with biological targets like enzymes and receptors.^[1]

Ethyl 5-ethyl-1H-imidazole-2-carboxylate serves as a valuable starting point for generating libraries of novel compounds. Its structure contains three key points for diversification, enabling systematic exploration of the chemical space around the core.



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A conceptual diagram showing the structure of **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** with arrows pointing to the N1-position, the C4-position, and the ester group as key sites for chemical modification. This requires an actual image of the chemical structure to be created and hosted. Caption: Key diversification points for library synthesis.

- **N1-Substitution:** The N-H proton can be readily deprotonated and alkylated or arylated to explore interactions in specific pockets of a target protein.

- **Ester Modification:** The ethyl ester is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse amide library. Alternatively, it can be reduced to a primary alcohol or converted to a hydrazide for further derivatization.
- **C4-Position Functionalization:** The C4-proton on the imidazole ring can potentially be targeted for functionalization through electrophilic substitution reactions like halogenation, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkynyl groups.

Given the broad biological activities of imidazole derivatives, compounds derived from this scaffold could be screened against various targets, including sirtuins, kinases, and G-protein coupled receptors.[2]

Safety and Handling

Specific toxicological data for **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** is not available.[3] Therefore, this compound should be handled with the standard precautions applicable to all new or uncharacterized research chemicals.

- **General Handling:** Use in a well-ventilated fume hood.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **GHS Hazard Classification (Predicted):** Based on structurally similar compounds like ethyl 1H-imidazole-2-carboxylate, it may cause skin and serious eye irritation.[5] Avoid inhalation of dust or vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 5-ethyl-1H-imidazole-2-carboxylate represents a well-defined chemical entity with significant, albeit largely unexplored, potential in the field of drug discovery. While experimental data on its properties are sparse, its structure allows for reliable predictions and the design of

logical synthetic strategies. Its true value lies in its role as a versatile synthetic intermediate, offering multiple points for chemical modification. For researchers and drug development professionals, this compound is a promising starting point for the rational design and synthesis of novel imidazole-based compounds with the potential for significant biological activity.

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